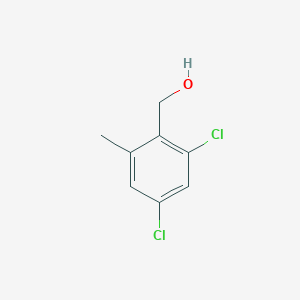

2,4-Dichloro-6-methylbenzyl alcohol

Description

2,4-Dichloro-6-methylbenzyl alcohol (CAS RN: 1475-13-4) is a halogenated benzyl alcohol derivative with the molecular formula Cl₂C₆H₃CH(CH₃)OH and a molecular weight of 191.05 g/mol . It is characterized by two chlorine substituents at the 2- and 4-positions of the benzene ring and a methyl group at the 6-position (ortho to the hydroxyl-bearing benzyl carbon). This compound is a viscous liquid with a boiling point of 125–126°C at 7 mmHg and a density of 1.293 g/mL . Its structural complexity and halogenation pattern make it valuable in synthetic chemistry, particularly in the development of agrochemicals, pharmaceuticals, and specialty polymers.

Properties

CAS No. |

1804516-30-0 |

|---|---|

Molecular Formula |

C8H8Cl2O |

Molecular Weight |

191.05 g/mol |

IUPAC Name |

(2,4-dichloro-6-methylphenyl)methanol |

InChI |

InChI=1S/C8H8Cl2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3 |

InChI Key |

AZNLRWQGTCAQDK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1CO)Cl)Cl |

Canonical SMILES |

CC1=CC(=CC(=C1CO)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Trends

- Stereoelectronic Effects : Chlorine atoms at the 2- and 4-positions deactivate the benzene ring, directing electrophilic substitutions to the 6-position, where the methyl group further modulates reactivity .

- Thermal Stability: The methyl group in this compound improves thermal stability compared to non-methylated analogs, as evidenced by its higher boiling point .

- Environmental Impact : Chlorinated benzyl alcohols generally exhibit higher persistence in environmental matrices than methoxy or hydroxyl derivatives, necessitating careful disposal protocols .

Preparation Methods

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1. Formation of Benzyl Ester | 2,4-Dichloro-6-methylbenzyl chloride, sodium acetate (or other water-soluble salt of organic acid), phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate or iodide), aqueous medium, reflux at 70–80°C for 7–25 hours | The benzyl chloride is reacted with sodium acetate in water with a phase transfer catalyst to form the benzyl acetate ester intermediate. The catalyst facilitates transfer of reactants between aqueous and organic phases. | High conversion to benzyl acetate ester; reaction time varies with catalyst and conditions |

| 2. Hydrolysis of Benzyl Ester | Aqueous sodium hydroxide (70% w/v), temperature maintained at 70–75°C, 30 minutes reflux | The benzyl acetate ester is hydrolyzed under alkaline conditions to yield 2,4-dichloro-6-methylbenzyl alcohol. This step avoids formation of ether by-products common in direct hydrolysis. | High purity product (≥98.5%) with yields typically between 94.6% and 95.0% |

Reaction Conditions and Catalysts

- Phase Transfer Catalysts (PTC): Alkylammonium salts such as tetrabutylammonium hydrogen sulfate, tetrabutylammonium iodide, and long-chain alkylammonium halides are used to enhance reaction rates and selectivity.

- Temperature: Both stages are preferably conducted in aqueous media at 70–80°C to balance reaction kinetics and product stability.

- Reaction Time: Ester formation requires extended reflux (7 to 25 hours depending on catalyst and conditions), while hydrolysis is shorter (~30 minutes).

Advantages of the Two-Stage Process

- Minimization of By-Products: Direct hydrolysis of benzyl chloride often leads to bis-2,4-dichlorobenzyl ether formation, reducing yield and complicating purification. The two-stage process effectively prevents this.

- High Yield and Purity: Yields of 94.6% to 95.0% and purities up to 99.8% have been reported.

- Simplified Purification: The product can be isolated by filtration after extraction and washing steps, facilitating industrial scalability.

Representative Experimental Data

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Benzyl chloride (g) | 100 | 100 | 100 |

| Sodium acetate (g) | 208.8 | 208.8 | 208.8 |

| Phase transfer catalyst | Tetrabutylammonium hydrogen sulfate (2 g) | Tetrabutylammonium iodide (1 g) | Tetrabutylammonium hydrogen sulfate (0.5 g) |

| Reflux time (hours) | 25 | 7 | 8 |

| Hydrolysis agent | NaOH (50 ml, 70% w/v) | NaOH (36 ml, 70% w/v) | NaOH (35 ml, 79% w/v) |

| Hydrolysis temp (°C) | Reflux | Reflux | 70–75 |

| Hydrolysis time (min) | 30 | 30 | 30 |

| Yield (%) | 94.6 | 95.0 | 95.0 |

| Purity (%) | 99.3 | 98.5 | 99.8 |

Notes on Alternative Salts and Catalysts

- Other water-soluble salts such as potassium acetate or ammonium salts may be used but sodium acetate is preferred for its availability and effectiveness.

- Various phase transfer catalysts have been explored, including benzyltriethylammonium chloride and alkylphosphonium halides, but tetrabutylammonium salts remain standard due to their balance of activity and cost.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Material | 2,4-Dichloro-6-methylbenzyl chloride |

| Intermediate | 2,4-Dichloro-6-methylbenzyl acetate (ester) |

| Catalyst | Tetrabutylammonium salts (hydrogen sulfate, iodide) |

| Solvent | Water (aqueous medium) |

| Temperature | 70–80°C |

| Reaction Time | Ester formation: 7–25 hours; Hydrolysis: 30 minutes |

| Hydrolysis Agent | Aqueous sodium hydroxide (70% w/v) |

| Yield | ~95% |

| Purity | 98.5% to 99.8% |

| By-product Formation | Minimal bis-ether formation due to two-step process |

Research Findings and Industrial Relevance

- This preparation method is well-established in patents dating back to the 1980s and 2000s, reflecting industrial interest in producing high-purity this compound for antibacterial and biocidal applications.

- The use of phase transfer catalysts and the two-stage reaction scheme is a key innovation that improves yield and reduces purification complexity.

- The method is scalable and adaptable, making it suitable for commercial production.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.